molecular formula C11H14BrNO2 B11847848 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid

Cat. No.: B11847848
M. Wt: 272.14 g/mol
InChI Key: BRPCPGIFQCJMSV-UHFFFAOYSA-N
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Description

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain that includes a bromine atom and an ethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 4-ethylphenyl, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position of the propanoic acid backbone.

    Carboxylation: Finally, the carboxyl group is introduced to complete the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylpropanoic acids.

Scientific Research Applications

3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, while the bromine and ethyl groups contribute to its hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways related to enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but lacks the ethyl group.

    3-Amino-2-(4-ethylphenyl)propanoic acid: Similar structure but lacks the bromine atom.

    3-Amino-3-(3-bromo-4-methylphenyl)propanoic acid: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

The presence of both the bromine atom and the ethyl group in 3-Amino-2-(3-bromo-4-ethylphenyl)propanoic acid makes it unique compared to its analogs. These structural features can influence its reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-amino-2-(3-bromo-4-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H14BrNO2/c1-2-7-3-4-8(5-10(7)12)9(6-13)11(14)15/h3-5,9H,2,6,13H2,1H3,(H,14,15)

InChI Key

BRPCPGIFQCJMSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(CN)C(=O)O)Br

Origin of Product

United States

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